Thieno[3,2-C]pyridine-2-carbaldehyde
Overview
Description
Thieno[3,2-C]pyridine-2-carbaldehyde: is a heterocyclic compound that contains both a thiophene ring and a pyridine ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Thieno[3,2-C]pyridine-2-carbaldehyde is primarily targeted towards the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[3,2-C]pyridine scaffold forms hydrogen bonds with the hinge region of the kinase . This interaction inhibits the kinase’s activity, thereby modulating the function of G protein-coupled receptors .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the signaling pathways mediated by G protein-coupled receptors . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibitory effect on GRK2 . By inhibiting this kinase, the compound can modulate the activity of G protein-coupled receptors, potentially influencing a variety of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Thieno[3,2-C]pyridine-2-carbaldehyde typically begins with commercially available starting materials such as 2-aminothiophene and 2-chloropyridine.
Cyclization Reaction: The key step involves the cyclization of these starting materials under specific conditions to form the fused ring system. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Formylation: The final step involves the formylation of the fused ring system to introduce the aldehyde group at the 2-position. This can be done using reagents such as Vilsmeier-Haack reagent or formylation agents like dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thieno[3,2-C]pyridine-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Thieno[3,2-C]pyridine-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- The compound is explored for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Industry:
- It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
- Thieno[2,3-C]pyridine-2-carbaldehyde
- Thieno[3,2-B]pyridine-2-carbaldehyde
Comparison:
- Thieno[3,2-C]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
thieno[3,2-c]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWQVDSQWYRIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607176 | |
Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-19-4 | |
Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Thieno[3,2-C]pyridine-2-carbaldehyde of interest in medicinal chemistry?
A1: this compound is a heterocyclic compound structurally similar to quinoline and isoquinoline, which are known for their diverse biological activities. This structural similarity suggests that this compound derivatives might also exhibit valuable pharmacological properties. Recent research has focused on using it as a precursor for synthesizing α-aminophosphonate derivatives []. These derivatives have shown promising anticancer activity against specific cancer cell lines, making them attractive candidates for further drug development efforts.
Q2: How was this compound used to synthesize the α-aminophosphonate derivatives in the study?
A2: Researchers synthesized a series of novel α-aminophosphonate derivatives containing Thieno[3,2-C]pyridine using a multi-step process. First, they synthesized this compound (4) starting from 3-thiophene formaldehyde and 2,2-dimethoxyethanamine via nucleophilic addition, reduction, substitution, cyclization, and formylation reactions. Then, they employed a Mannich-type reaction involving this compound (4), a phosphate ester, and an aromatic amine to produce the final α-aminophosphonate derivatives []. This synthetic strategy allowed for the creation of a library of compounds with varying substituents, enabling the exploration of structure-activity relationships and the identification of promising candidates for further investigation.
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